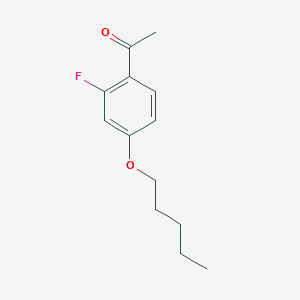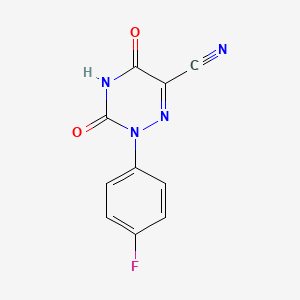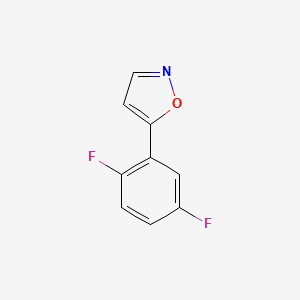
2,2,3,4,4,4-Hexafluorobutyl acrylate
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) is used for the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning .
Synthesis Analysis
Fluorinated polyacrylate elastomers can be synthesized via emulsion polymerization using an adjustable amphiphilic star macro-reversible addition-fragmentation chain-transfer (macro-RAFT) agent as a surfactant . The emulsion polymerization of this compound (HFBA) and butyl acrylate (BA) is conducted using the amphiphilic star macro-RAFT agents .Molecular Structure Analysis
The linear formula of this compound is H2C=CHCO2CH2CF2CH(F)CF3 .Chemical Reactions Analysis
The synthesis of poly(this compound) (PHFBA) thin films can be achieved using the plasma-enhanced chemical vapor deposition (PECVD) method .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.352 (lit.), a boiling point of 40-43 °C/8 mmHg (lit.), and a density of 1.389 g/mL at 25 °C (lit.) .Mechanism of Action
Target of Action
2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) is primarily used in the synthesis of polymers, specifically in the creation of tri-block copolymers . These copolymers are the primary targets of HFBA, and they play a crucial role in the formation of materials with unique properties such as high weather resistance and anti-fouling characteristics .
Mode of Action
HFBA interacts with its targets through a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . In this process, HFBA is incorporated into the polymer chain, resulting in the formation of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers .
Biochemical Pathways
The RAFT polymerization process involving HFBA doesn’t directly affect any biochemical pathways as it is primarily a chemical process used in the synthesis of polymers . The resulting polymers can have various applications in different fields, including the creation of new building materials with high weather resistance and anti-fouling properties .
Pharmacokinetics
The physical and chemical properties of hfba, such as its boiling point and density , can influence its behavior during the polymerization process and the properties of the resulting polymers.
Result of Action
The primary result of HFBA’s action is the formation of tri-block copolymers with unique properties. For example, the synthesized PAA-b-PHFBA-b-PAA tri-block copolymers can form transparent films that exhibit a dramatic improvement in water contact angle after heat treatment, changing from hydrophilic to hydrophobic . These copolymers also behave as elastomeric materials, with a high elongation at break of around 1200% and a permanent deformation of below 25% .
Advantages and Limitations for Lab Experiments
2,2,3,4,4,4-Hexafluorobutyl acrylate has a number of advantages for use in laboratory experiments. It is a relatively non-toxic and non-flammable monomer, making it an attractive option for many laboratory experiments. It is also relatively inexpensive and easy to obtain, making it a cost-effective option for many experiments. However, it is important to note that this compound is a monomer that is capable of undergoing radical polymerization, which can lead to the formation of polymers with unpredictable properties. Therefore, it is important to use caution when using this monomer in laboratory experiments.
Future Directions
The use of 2,2,3,4,4,4-Hexafluorobutyl acrylate in laboratory experiments is expected to continue to grow in the future. Possible future directions include the use of this compound in the synthesis of nanomaterials, such as carbon nanotubes, and the use of this compound in the modification of surfaces to improve their hydrophobicity. Additionally, this compound may be used in the synthesis of polymers for use in drug delivery systems, as well as for the development of new materials with unique properties.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl acrylate has been used in a variety of scientific research applications, ranging from polymerization reactions to surface modification. It has been used in the synthesis of polymers for use in drug delivery systems, as well as for the modification of surfaces to improve their hydrophobicity. It has also been used in the synthesis of nanomaterials and other materials with unique properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutyl acrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes and proteins during polymerization processes. For instance, it undergoes radical polymerization when exposed to initiators like organic peroxides . The compound’s interaction with these initiators leads to the formation of polymer chains, which are essential in creating materials with desired properties. Additionally, this compound’s unique structure allows it to form stable bonds with other biomolecules, enhancing the stability and functionality of the resulting polymers .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell growth and differentiation. Moreover, this compound can impact cellular metabolism by modifying the activity of enzymes involved in metabolic pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is radical polymerization, where the compound undergoes a reaction with initiators, leading to the formation of polymer chains . This process involves the breaking of carbon-fluorine bonds in the monomer, resulting in the creation of stable polymer structures . Additionally, this compound can interact with biomolecules, such as proteins and enzymes, through binding interactions that influence their activity and function . These interactions are essential in understanding the compound’s role in biochemical and industrial applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under various conditions, maintaining its chemical properties and functionality . Prolonged exposure to certain environmental factors, such as heat and light, can lead to its degradation . In vitro and in vivo studies have also demonstrated that this compound can have long-term effects on cellular function, including changes in gene expression and enzyme activity . These findings are crucial for optimizing the compound’s use in various applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. It has been observed that the compound exhibits threshold effects, where low doses have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound can cause toxic or adverse effects, including alterations in enzyme activity and gene expression . These findings highlight the importance of determining the optimal dosage for various applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s unique structure allows it to participate in reactions that modify metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the synthesis and degradation of polymers, affecting the overall metabolic balance within cells . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and industrial applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation . The compound interacts with various transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its activity and function . These findings are crucial for optimizing the compound’s use in targeted applications, such as drug delivery and material science.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound is essential for optimizing its use in various biochemical and industrial applications.
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLEDTVXAGBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86227-80-7 | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10379310 | |
| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54052-90-3 | |
| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-hexafluorobutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes HFBA valuable in material science?
A1: HFBA's incorporation significantly enhances the hydrophobicity of materials. This is attributed to the low surface energy of the -CF3 end group within its structure. [] For instance, when applied as a thin film using Plasma Enhanced Chemical Vapor Deposition (PECVD), it renders surfaces superhydrophobic, achieving water contact angles exceeding 150 degrees. []
Q2: How does HFBA contribute to oil absorption in materials like polyurethane foam?
A2: Modifying polyurethane foam with HFBA via Chemical Vapor Deposition (CVD) dramatically improves its oil absorption capacity. [] This modification significantly enhances surface hydrophobicity due to the presence of fluorine. Notably, polyurethane foam modified with poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) exhibits superior absorption across various oils, including chloroform, acetone, cyclohexane, and edible oil. []
Q3: Can HFBA be used to create environmentally friendly materials?
A3: Yes, HFBA plays a crucial role in developing "green" ABCBA penta-block elastomers. [] These elastomers are synthesized using RAFT emulsion polymerization in a surfactant and organic solvent-free environment. The process uses HFBA as a monomer to build the final block of the penta-block terpolymer. [] This method provides a clean and sustainable approach to producing high-performance elastomeric materials.
Q4: How does the structure of HFBA affect its polymerization behavior?
A4: HFBA's partially water-soluble nature is key to its controlled polymerization in emulsifier-free emulsion systems. [, ] Studies show that employing an amphiphilic RAFT agent during polymerization allows for the creation of stable, mono-dispersed latexes with particle sizes around 100 nm. [] The polymerization process is impacted by factors like the concentration of the RAFT agent and the reaction temperature. []
Q5: How does incorporating HFBA affect the properties of polyurethane acrylate prepolymers?
A5: Adding HFBA as a component in fluorine-containing polyurethane acrylate photosensitive prepolymer (FPUA) significantly improves both thermal stability and surface hydrophobicity of the resulting films. [] This modification broadens the potential applications of FPUA in various fields requiring these enhanced properties.
Q6: Are there any challenges in using HFBA in material synthesis?
A6: Maintaining the integrity of PHFBA thin films during post-synthesis modifications like hydrolysis can be challenging. [] Research indicates that without crosslinking with agents like di(ethylene glycol) divinyl ether (DEGDVE) and grafting with trichlorovinyl silane, these films tend to degrade rapidly during hydrolysis. [] Understanding these limitations is crucial for developing robust and durable materials incorporating HFBA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


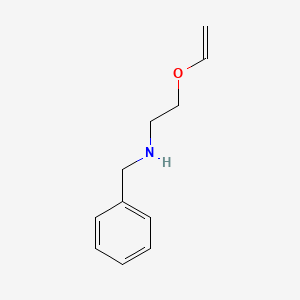
![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)
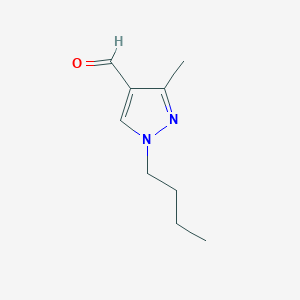
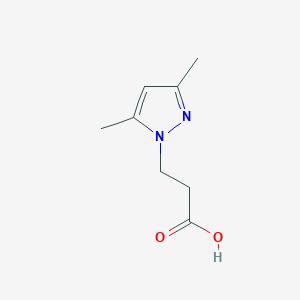
![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)


![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)
